4-(Azepane-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-YL)quinoline
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Overview
Description
4-(Azepane-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-yl)quinoline is a synthetic organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepane-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinoline.
Formation of the Azepane Ring: The azepane ring can be formed through a cyclization reaction involving the appropriate amine and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Azepane-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
4-(Azepane-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(Azepane-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidine-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-yl)quinoline
- 4-(Morpholine-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-yl)quinoline
- 4-(Pyrrolidine-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-yl)quinoline
Uniqueness
4-(Azepane-1-carbonyl)-6-chloro-2-(5-methylthiophen-2-yl)quinoline is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different cyclic amines
Properties
Molecular Formula |
C21H21ClN2OS |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
azepan-1-yl-[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C21H21ClN2OS/c1-14-6-9-20(26-14)19-13-17(16-12-15(22)7-8-18(16)23-19)21(25)24-10-4-2-3-5-11-24/h6-9,12-13H,2-5,10-11H2,1H3 |
InChI Key |
PBQZEMSRFMZVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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